(3,3,3-Trifluoropropyl)methyldichlorosilane chemical properties
(3,3,3-Trifluoropropyl)methyldichlorosilane chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of (3,3,3-Trifluoropropyl)methyldichlorosilane (CAS No. 675-62-7). This versatile organosilicon compound serves as a critical building block in the synthesis of advanced fluorosilicone materials, which are of significant interest in various high-performance applications, including the pharmaceutical and medical device industries.
Core Chemical and Physical Properties
(3,3,3-Trifluoropropyl)methyldichlorosilane is a colorless, clear liquid with a pungent odor.[1] It is a moisture-sensitive compound that requires careful handling.[2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C4H7Cl2F3Si | [2] |
| Molecular Weight | 211.09 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 121 °C | [2] |
| Density | 1.261 g/mL | [2] |
| Refractive Index (@ 20°C) | 1.3805 - 1.3855 | [3] |
| Flash Point | 15 °C | [2] |
| CAS Number | 675-62-7 | [2] |
| InChI Key | OHABWQNEJUUFAV-UHFFFAOYSA-N | [2] |
| SMILES | C--INVALID-LINK--(Cl)CCC(F)(F)F | [2] |
Synthesis and Experimental Protocols
The primary industrial synthesis route for (3,3,3-Trifluoropropyl)methyldichlorosilane is the catalytic hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane.[4] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene.
Representative Experimental Protocol: Synthesis
Objective: To synthesize (3,3,3-Trifluoropropyl)methyldichlorosilane via platinum-catalyzed hydrosilylation.
Materials:
-
Methyldichlorosilane (CH3SiHCl2)
-
3,3,3-Trifluoropropene (CF3CH=CH2)
-
Speier's catalyst (H2PtCl6 solution in isopropanol) or Karstedt's catalyst.[5]
-
Anhydrous toluene (solvent)
-
High-pressure reactor equipped with a magnetic stirrer, thermocouple, and gas inlet.
Procedure:
-
The high-pressure reactor is rendered inert by purging with dry nitrogen or argon.
-
Anhydrous toluene and the platinum catalyst (typically at a concentration of 10-50 ppm relative to the silane) are charged into the reactor.[5]
-
The reactor is sealed and heated to the desired reaction temperature (typically ranging from 80 to 150°C).
-
Methyldichlorosilane is added to the reactor.
-
3,3,3-Trifluoropropene is then slowly introduced into the reactor, maintaining a constant pressure. The reaction is exothermic and may require cooling to control the temperature.
-
The reaction mixture is stirred at the set temperature and pressure for several hours until the consumption of reactants is complete, as monitored by in-situ IR or ex-situ GC analysis.
-
After cooling the reactor to room temperature and venting the excess pressure, the crude product is collected.
-
Purification: The solvent and any low-boiling impurities are removed by distillation at atmospheric pressure. The final product, (3,3,3-Trifluoropropyl)methyldichlorosilane, is then purified by fractional vacuum distillation.
Chemical Reactivity: Hydrolysis and Polycondensation
The most significant chemical property of (3,3,3-Trifluoropropyl)methyldichlorosilane is its reactivity towards water and other protic solvents. The two chlorine atoms attached to the silicon are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This process releases hydrochloric acid (HCl) and forms a transient silanediol intermediate, which is highly unstable and readily undergoes self-condensation.
This condensation process results in the formation of siloxane bonds (Si-O-Si), leading to the creation of linear polymers and cyclic oligomers. This reactivity is fundamental to its primary application as a monomer for producing fluorosilicone polymers.
Representative Experimental Protocol: Hydrolysis for Oligomer Synthesis
Objective: To perform a controlled hydrolysis of (3,3,3-Trifluoropropyl)methyldichlorosilane to form fluorosilicone oligomers.
Materials:
-
(3,3,3-Trifluoropropyl)methyldichlorosilane
-
Deionized water
-
A suitable solvent (e.g., toluene or diethyl ether)
-
An HCl scavenger (e.g., sodium bicarbonate or a non-nucleophilic base)
Procedure:
-
A solution of (3,3,3-Trifluoropropyl)methyldichlorosilane in the chosen solvent is prepared in a reaction flask equipped with a stirrer, dropping funnel, and a condenser.
-
The solution is cooled in an ice bath.
-
A stoichiometric amount of deionized water, often mixed with the same solvent, is added dropwise to the silane solution with vigorous stirring. The reaction is highly exothermic and generates HCl gas.
-
After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the condensation reaction proceeds.
-
The reaction mixture is then neutralized by washing with a dilute solution of sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.
-
The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield a mixture of linear and cyclic poly[(3,3,3-trifluoropropyl)methylsiloxane] oligomers.
Applications in Drug Development and Material Science
The primary application of (3,3,3-Trifluoropropyl)methyldichlorosilane is as a key monomer in the production of fluorosilicone polymers and elastomers.[6] The presence of the trifluoropropyl group imparts unique properties to the resulting silicone materials, including:
-
High Thermal Stability: Resistance to both high and low temperatures.
-
Chemical and Solvent Resistance: Excellent resistance to non-polar solvents, fuels, oils, and aggressive chemicals.
-
Low Surface Energy: Resulting in hydrophobic and oleophobic properties.
-
Biocompatibility: Fluorosilicones can be formulated for use in medical and pharmaceutical applications where biocompatibility and chemical inertness are required.
These properties make fluorosilicones essential materials for seals, O-rings, tubing, and coatings in the aerospace, automotive, and chemical processing industries.[7] In the context of drug development, these materials are valuable for manufacturing components of drug delivery systems, medical devices, and laboratory equipment that require high purity and resistance to chemical degradation.
Analytical and Spectral Characterization
Quality control and structural confirmation of (3,3,3-Trifluoropropyl)methyldichlorosilane and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is used to assess the purity of the compound, with typical assays being ≥96.0%.[3] MS provides structural information based on the fragmentation pattern. The NIST Mass Spectrometry Data Center lists major peaks (m/z) for this compound at 113 and 115, corresponding to the [CH3SiCl2]+ fragment with its characteristic chlorine isotope pattern.[8]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid method for confirming the identity of the compound by identifying its characteristic functional groups.[3] Expected characteristic absorption peaks include:
-
C-H stretching (in CH3 and CH2): ~2900-3000 cm⁻¹
-
C-F stretching (in CF3): Strong absorptions in the ~1100-1350 cm⁻¹ region.
-
Si-Cl stretching: ~800-850 cm⁻¹ and ~450-600 cm⁻¹
-
Si-C stretching: ~1260 cm⁻¹ (for Si-CH3)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Multinuclear NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR: Would show distinct signals for the methyl group attached to silicon (Si-CH3) and the two methylene groups (-CH2-CH2-) of the propyl chain. The chemical shifts and coupling patterns would confirm their connectivity.
-
¹³C NMR: Would show four distinct carbon signals corresponding to the Si-CH3, -Si-CH2-, -CH2-CF3, and the CF3 carbon.
-
¹⁹F NMR: A single signal (likely a triplet due to coupling with the adjacent CH2 group) would be expected for the three equivalent fluorine atoms of the CF3 group.[9]
-
²⁹Si NMR: A single resonance would confirm the presence of one unique silicon environment.
Safety and Handling
(3,3,3-Trifluoropropyl)methyldichlorosilane is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.
-
Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Corrosivity: The compound causes severe skin burns and eye damage. It reacts with moisture in the air or on skin to produce hydrochloric acid.[2]
-
Reactivity: It reacts rapidly with water, alcohols, and other protic solvents. Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[10]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling this material.
Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Conclusion
(3,3,3-Trifluoropropyl)methyldichlorosilane is a foundational monomer for the synthesis of high-performance fluorosilicone materials. Its unique combination of a reactive dichlorosilyl group and a chemically inert trifluoropropyl chain allows for the creation of polymers with exceptional thermal, chemical, and physical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and professionals aiming to leverage these advanced materials in demanding applications, from industrial manufacturing to the development of next-generation medical and pharmaceutical products.
References
- 1. innospk.com [innospk.com]
- 2. L16669.22 [thermofisher.com]
- 3. (3,3,3-Trifluoropropyl)methyldichlorosilane, 97% 25 g | Request for Quote [thermofisher.com]
- 4. scientificspectator.com [scientificspectator.com]
- 5. qualitas1998.net [qualitas1998.net]
- 6. cphi-online.com [cphi-online.com]
- 7. researchgate.net [researchgate.net]
- 8. (3,3,3-Trifluoropropyl)methyldichlorosilane | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]
